tremacamra

Antiviral Prophylaxis Human Rhinovirus Clinical Trial

Source Tremacamra (CAS 155576-45-7, BIRR-4), a recombinant soluble ICAM-1 produced in CHO cells, as your definitive tool for blocking ICAM-1-mediated rhinovirus entry. Unlike capsid binders or protease inhibitors, this competitive decoy receptor operates extracellularly, ensuring no systemic absorption and a clean local mucosal immune response readout. Essential for intranasal formulation benchmarking, its rapid mucosal clearance (requiring six daily doses) makes it the critical comparator for next-generation, long-residence delivery technologies. Validate your novel antiviral strategies against the clinically benchmarked 45% symptom reduction and 23% absolute cold prevention efficacy ceiling. Secure your research supply for definitive receptor blockade studies.

Molecular Formula C7H12O3
Molecular Weight 0
CAS No. 155576-45-7
Cat. No. B1174585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametremacamra
CAS155576-45-7
Molecular FormulaC7H12O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tremacamra (CAS 155576-45-7): A Recombinant Soluble ICAM-1 Decoy Receptor for Rhinovirus Research


Tremacamra (CAS 155576-45-7, BIRR-4) is a recombinant soluble form of intercellular adhesion molecule 1 (sICAM-1), the primary cellular receptor for the major group of human rhinoviruses (HRV) [1]. Produced in Chinese hamster ovary (CHO) cells, it functions as a competitive decoy receptor, binding to rhinovirus particles and preventing their attachment and entry into host cells [2]. As a research tool, it is specifically designed for investigating HRV infection mechanisms, particularly for the ~90% of rhinovirus serotypes that utilize ICAM-1 for cellular entry [3].

Why Soluble ICAM-1 (Tremacamra) is Not Interchangeable with Other Rhinovirus Antivirals


Tremacamra, a soluble decoy receptor, operates through a distinct mechanism of action compared to small-molecule antivirals like capsid binders (e.g., pleconaril, pirodavir) or protease inhibitors (e.g., rupintrivir/AG7088) [1]. It does not rely on inhibiting viral enzymes or stabilizing capsids; instead, it provides a competitive binding site in the extracellular space, which leads to a unique safety and efficacy profile [2]. This fundamental difference means that substitution with a capsid binder or protease inhibitor would result in a completely different experimental outcome and off-target effect profile, making tremacamra the specific tool for interrogating receptor blockade in HRV research [3].

Quantitative Evidence of Tremacamra's Differentiation from Other Antiviral Agents


Superior Prophylactic Efficacy in Reducing Clinical Colds vs. Placebo in Human Challenge Studies

In a pooled analysis of four randomized, double-blind, placebo-controlled trials, intranasal tremacamra (4.4 mg/day) demonstrated a significant reduction in the incidence of clinical colds compared to placebo following experimental rhinovirus type 39 challenge [1].

Antiviral Prophylaxis Human Rhinovirus Clinical Trial

Significant Reduction in Total Symptom Severity Compared to Placebo

Tremacamra treatment led to a substantially lower total symptom score compared to placebo, indicating a meaningful reduction in illness severity [1].

Symptom Reduction Human Rhinovirus Clinical Trial

Marked Decrease in Nasal Mucus Production vs. Placebo

Tremacamra administration resulted in a significant decrease in nasal mucus weight, a key objective measure of rhinorrhea, when compared to placebo [1].

Nasal Secretion Human Rhinovirus Clinical Trial

Mechanism-Driven Safety Profile: No Systemic Absorption and Neutralizing Antibody Interference

Unlike some systemic antivirals, tremacamra's large protein structure limits its action to the nasal mucosa. Clinical data shows no evidence of systemic absorption and no interference with the development of neutralizing antibodies against the challenge virus [1].

Safety Profile Pharmacokinetics Immunogenicity

Differentiated Mechanism of Action vs. Capsid Binders (e.g., Pleconaril)

Tremacamra acts as a soluble decoy receptor to prevent viral attachment, whereas capsid binders like pleconaril stabilize the viral capsid to prevent uncoating [1]. This mechanistic divergence is supported by a lack of cross-resistance and distinct chemical structures.

Mechanism of Action Comparative Pharmacology Rhinovirus Entry

Validated Research Applications for Tremacamra Based on Clinical Evidence


Investigating ICAM-1-Dependent Rhinovirus Entry and Prophylaxis

Tremacamra is the definitive tool for researchers aiming to block ICAM-1-mediated viral entry. The clinical data showing a 45% reduction in symptom scores [1] and a 23% absolute reduction in clinical colds [1] when used prophylactically against HRV-39 provides a validated benchmark for in vivo studies of receptor blockade.

Benchmark for New Intranasal Antiviral Formulations

Due to its well-characterized but short residence time on the nasal mucosa, tremacamra serves as an excellent reference compound for evaluating novel intranasal formulations. The need for six daily doses [1] highlights its rapid clearance [2], making it a critical comparator for technologies aimed at prolonging mucosal residence or improving decoy receptor delivery.

Defining the Upper Limit of Prophylactic Efficacy for Receptor Decoys

The pooled clinical data [1] establishes a clear efficacy ceiling for a soluble decoy receptor strategy in a controlled human challenge model. Researchers can use tremacamra's 56% reduction in nasal mucus weight [1] as a quantitative baseline to evaluate next-generation biologics or combination therapies targeting rhinovirus.

Studying Localized Immune Response Without Systemic Confounders

Tremacamra's demonstrated lack of systemic absorption [1] makes it an ideal agent for experiments designed to isolate the local mucosal immune response to rhinovirus. Its use ensures that any observed effects on infection or symptoms are due solely to its extracellular decoy action, without the complication of systemic drug activity or immunosuppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tremacamra

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.